molecular formula C14H14N4O B11736483 2-[1-(Dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile

2-[1-(Dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile

Cat. No.: B11736483
M. Wt: 254.29 g/mol
InChI Key: IZUOBSYLVUVGAG-UHFFFAOYSA-N
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Description

2-[1-(Dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a hydroxyphenyl group, and a propanedinitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile typically involves multiple steps. One common method includes the reaction of o-hydroxyacetophenone with 4-dimethylaminobenzaldehyde using piperidine as a catalyst . The resulting chalcone undergoes cyclization using hydrogen peroxide to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-(Dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(Dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of essential biomolecules in microorganisms, resulting in its antifungal and antibacterial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Dimethylamino)-3-[(4-hydroxyphenyl)amino]prop-2-en-1-ylidene]propanedinitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H14N4O

Molecular Weight

254.29 g/mol

IUPAC Name

2-[1-(dimethylamino)-3-(4-hydroxyanilino)prop-2-enylidene]propanedinitrile

InChI

InChI=1S/C14H14N4O/c1-18(2)14(11(9-15)10-16)7-8-17-12-3-5-13(19)6-4-12/h3-8,17,19H,1-2H3

InChI Key

IZUOBSYLVUVGAG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)O

Origin of Product

United States

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